3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chemical compound with a complex structure that includes a fluorophenyl group, an imidazolidinone ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of automated reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propionic acid: This compound shares the fluorophenyl and propanoic acid moieties but lacks the imidazolidinone ring.
4-Fluorocinnamic acid: Similar in having a fluorophenyl group but differs in the presence of a cinnamic acid structure.
2-Phenylpropionic acid: Contains a phenyl group and a propanoic acid moiety but lacks the fluorine atom and the imidazolidinone ring.
Uniqueness
The uniqueness of 3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid lies in its combination of the fluorophenyl group, the imidazolidinone ring, and the propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C12H11FN2O4 |
---|---|
Molecular Weight |
266.22 g/mol |
IUPAC Name |
3-[1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H11FN2O4/c13-7-1-3-8(4-2-7)15-11(18)9(14-12(15)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,14,19)(H,16,17) |
InChI Key |
BUGLTQSXUCDHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(NC2=O)CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.